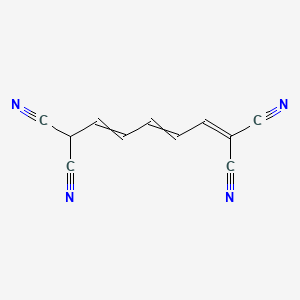
2,6-Diphenoxybenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Diphenoxybenzonitrile is an organic compound characterized by the presence of two phenoxy groups attached to a benzonitrile core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,6-Diphenoxybenzonitrile can be synthesized through the nucleophilic substitution of 2,6-dichlorobenzonitrile with phenol in the presence of a base such as potassium carbonate. The reaction typically occurs in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: In an industrial setting, the synthesis of this compound involves the reaction of 2,6-dichlorobenzonitrile with sodium or potassium phenoxide in an anhydrous alcohol environment. The reaction is carried out at temperatures ranging from 35 to 120°C, followed by purification steps to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 2,6-Diphenoxybenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The phenoxy groups can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium or potassium phenoxide in DMF or anhydrous alcohol.
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Depending on the nucleophile, products can include various substituted benzonitriles.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,6-Diphenoxybenzonitrile has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of high-performance poly(aryl ether ketone)s, which are known for their thermal stability and mechanical properties.
Material Science: The compound’s unique structure makes it suitable for developing advanced materials with specific electronic and optical properties.
Biological Studies:
Mecanismo De Acción
The mechanism of action of 2,6-diphenoxybenzonitrile primarily involves its ability to participate in nucleophilic substitution reactions. The phenoxy groups can be displaced by other nucleophiles, leading to the formation of various substituted products. The compound’s aromatic ring also allows for electrophilic aromatic substitution reactions, further expanding its reactivity profile .
Comparación Con Compuestos Similares
2,6-Dichlorobenzonitrile: A precursor in the synthesis of 2,6-diphenoxybenzonitrile, known for its herbicidal properties.
Benzonitrile: A simpler aromatic nitrile used as a solvent and precursor in organic synthesis.
Uniqueness: this compound stands out due to the presence of two phenoxy groups, which enhance its reactivity and potential applications in polymer and material science. Its unique structure allows for the synthesis of advanced materials with desirable properties, making it a valuable compound in various research fields.
Propiedades
Número CAS |
159914-21-3 |
|---|---|
Fórmula molecular |
C19H13NO2 |
Peso molecular |
287.3 g/mol |
Nombre IUPAC |
2,6-diphenoxybenzonitrile |
InChI |
InChI=1S/C19H13NO2/c20-14-17-18(21-15-8-3-1-4-9-15)12-7-13-19(17)22-16-10-5-2-6-11-16/h1-13H |
Clave InChI |
WNIXQRKSGAVKHJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2=C(C(=CC=C2)OC3=CC=CC=C3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[6-Chloro-2-(ethoxycarbonyl)-1H-indol-3-yl]acetic acid](/img/structure/B14284044.png)
![1-[4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-2-chloroethan-1-one](/img/structure/B14284050.png)



![(2E)-2-[(2-Amino-5-methylphenyl)imino]propanoic acid](/img/structure/B14284065.png)
![3-Chloro-4-[2-(4-hydroxyphenyl)ethyl]phenol](/img/structure/B14284073.png)
![Dimethyl [2-(cyclopent-1-en-1-yl)-2-oxoethyl]phosphonate](/img/structure/B14284077.png)
![[1-Hydroxy-3-[methyl(2-phenoxyethyl)amino]propylidene-1, monohydrate)](/img/structure/B14284080.png)
![2,5-Bis[(trifluoroethenyl)oxy]hexane](/img/structure/B14284082.png)
![Silane, (1,1-dimethylethyl)dimethyl[[5-(tributylstannyl)-4-pentynyl]oxy]-](/img/structure/B14284089.png)



